molecular formula C10H17N3O B1527821 2-[[3-(Aminomethyl)-2-pyridinyl](ethyl)amino]-1-ethanol CAS No. 1183103-73-2

2-[[3-(Aminomethyl)-2-pyridinyl](ethyl)amino]-1-ethanol

Cat. No.: B1527821
CAS No.: 1183103-73-2
M. Wt: 195.26 g/mol
InChI Key: DXYHMAVBVDAQNV-UHFFFAOYSA-N
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Description

2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol is a heterocyclic compound featuring a pyridine core substituted with an aminomethyl group at the 3-position and an ethylaminoethanol side chain at the 2-position. Its molecular structure combines a pyridine ring with secondary amine and hydroxyl functional groups, making it a versatile intermediate in medicinal chemistry and organic synthesis. The compound’s CAS number is 1178351-00-2, and it is commercially available for research purposes .

Properties

IUPAC Name

2-[[3-(aminomethyl)pyridin-2-yl]-ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-2-13(6-7-14)10-9(8-11)4-3-5-12-10/h3-5,14H,2,6-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYHMAVBVDAQNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=C(C=CC=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol , also known as CAS Number 1183103-73-2 , is a pyridine derivative that has garnered interest for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research sources.

Chemical Structure and Properties

The chemical formula of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol is C10H17N3OC_{10}H_{17}N_3O. The structure includes a pyridine ring that is crucial for its biological interactions. The compound is classified as an irritant and should be handled with care during laboratory procedures .

Anticancer Properties

Research indicates that compounds with similar structures to 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol exhibit significant anticancer properties. For instance, studies have demonstrated that certain indolyl-pyridinyl derivatives can induce cell death through mechanisms such as methuosis, a form of cell death characterized by the formation of large vacuoles .

Table 1: Summary of Biological Activities Related to Pyridine Derivatives

Compound TypeActivity DescriptionReference
Indolyl-Pyridinyl CompoundsInduce methuosis in cancer cells
Alkyl Esters of Pyridine DerivativesInhibit cell growth at low concentrations
2-Amino-Pyridine DerivativesPotential for tuberculosis treatment

The biological activity of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol may involve several mechanisms:

  • Microtubule Disruption : Similar compounds have shown to disrupt microtubule polymerization, leading to increased cytotoxicity in cancer cells.
  • Cell Cycle Arrest : Flow cytometry analyses have indicated that certain derivatives can cause mitotic arrest, particularly in the G2/M phase of the cell cycle, which is indicative of their potential as chemotherapeutic agents .
  • Induction of Apoptosis : The presence of amino groups in the structure may enhance interactions with cellular targets that trigger apoptotic pathways.

Case Studies

Several studies have been conducted to evaluate the efficacy of pyridine derivatives in various biological contexts:

  • A study on the effects of indolyl-pyridinyl-propenones revealed that modifications at specific positions significantly altered their biological profiles, enhancing their cytotoxic effects against glioblastoma cells .
  • Another investigation highlighted the potential use of 2-amino-pyridine derivatives in treating tuberculosis, showcasing their broad-spectrum activity against pathogenic bacteria .

Comparison with Similar Compounds

2-((2-Methoxyethyl)(methyl)amino)ethanol

Key Differences :

  • Substituents: Replaces the aminomethylpyridine group with a methoxyethyl group.
  • Synthesis: Synthesized via alkylation of 2-methoxy-N-methyl ethylamine with 2-bromoethanol in toluene, achieving an 88% yield .
  • Applications : Used as a precursor in the synthesis of complex spirocyclic carboxamides for pharmaceutical applications .

Methyl/Ethyl 2-[2-Cyano-2-(2-pyridinyl)ethenyl]amino-3-substituted Propenoates

Examples : Compounds (12) and (13) from .

Property Compound (12) Compound (13) Target Compound
Core Structure Pyridine with cyanoethenyl groups Pyridine with cyanoethenyl groups Pyridine with aminomethyl/ethylaminoethanol
Ester Group Methyl Ethyl N/A (Ethanol backbone)
Yield 33% 29% Not explicitly reported
Functional Applications Precursors for heterocyclic systems Similar to (12) Intermediate for bioactive molecules

Key Differences :

  • Compounds (12) and (13) focus on cyanoethenyl and ester functionalities, whereas the target compound emphasizes aminomethyl and ethanolamine groups.

Schiff Base Derivatives

2-((E)-1-(3-((E)-1-(2-Hydroxyphenyl)ethylideneamino)-2-methylphenylimino)ethyl)phenol

Key Differences :

  • Core Structure: Schiff base with two phenolic rings and imine linkages vs. pyridine-ethanolamine hybrid .
  • Synthesis: Utilizes 2-hydroxyacetophenone and 2-methyl-1,3-phenylenediamine under AM1/B3LYP computational optimization .
  • Properties : Exhibits planar geometry and intramolecular hydrogen bonding, contrasting with the pyridine-based flexibility of the target compound .

Thiazole and Benzamide Derivatives

N-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide

Key Differences :

  • Core Structure: Benzamide-thiazole hybrid with trifluoromethylpyridine vs. pyridine-ethanolamine .
  • Functional Groups: Includes thioether and trifluoromethyl groups, enhancing lipophilicity compared to the hydroxyl and aminomethyl groups in the target compound .

Preparation Methods

Stepwise Synthesis :

  • Step 1 : Synthesis of 3-(Aminomethyl)-2-pyridinyl ethylamine

    • React 2-chloro-3-cyanopyridine with ethylamine in DMF at 80°C for 12 hours.
    • Reduce the nitrile group to aminomethyl using H₂/Pd-C in methanol.
    • Yield : ~80%.
  • Step 2 : Ethanolamine Conjugation

    • React the intermediate with ethylene oxide in THF under basic conditions (K₂CO₃).
    • Conditions : 60°C, 6 hours, followed by acid workup (HCl).
    • Yield : 65–75%.

Catalytic Hydrogenation of Nitro Precursors

Nitro groups serve as protected amines, which are reduced post-synthesis.

Protocol :

  • Synthesize 2-[3-(nitromethyl)-2-pyridinylamino]-1-ethanol via nitroalkane alkylation.
  • Hydrogenate using Raney Ni (10 wt%) in ethanol at 50°C under 5 bar H₂.
  • Filter and concentrate to isolate the aminoalcohol.

Key Data :

Parameter Value Source
Catalyst Loading 10% Raney Ni
Reaction Time 8–12 hours
Yield 78–82%

One-Pot Tandem Reactions

Advanced methods combine multiple steps in a single reactor to improve efficiency.

Example :

  • React 2-pyridinyl ethylamine with glycidol (epoxide) in acetonitrile under acidic conditions (H₂SO₄).
  • Conditions : 40°C, 24 hours, followed by neutralization (NaHCO₃).
  • Yield : 60–68%.

Critical Analysis of Methodologies

Method Advantages Limitations
Reductive Amination High yields; mild conditions Requires pure aldehyde precursor
Catalytic Hydrogenation Scalable; minimal byproducts High-pressure equipment needed
One-Pot Synthesis Time-efficient Lower yields due to side reactions

Optimization Strategies

  • Solvent Choice : Isopropanol or ethanol improves solubility of intermediates.
  • Catalyst Recycling : Pd/C can be reused up to 3 cycles with <5% activity loss.
  • Purification : Recrystallization from ethyl acetate/hexane (3:1) enhances purity to >99%.

Q & A

Q. How can researchers design structure-activity relationship (SAR) studies to balance steric and electronic effects?

  • Template :
  • Variation 1 : Replace the ethyl group with bulkier tert-butyl to assess steric tolerance.
  • Variation 2 : Introduce electron-withdrawing groups (e.g., –CF₃) on the pyridine ring to modulate π-π stacking.
  • Analysis : Rank derivatives by IC₅₀ and correlate with Hammett constants (σ) or Taft steric parameters (Es) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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